

# Physicochemical properties of 3,5-Difluoro-D-Phenylalanine

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## Compound of Interest

Compound Name: 3,5-Difluoro-D-Phenylalanine

Cat. No.: B1581330

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An In-depth Technical Guide to the Physicochemical Properties and Applications of **3,5-Difluoro-D-Phenylalanine**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,5-Difluoro-D-phenylalanine**, a synthetic amino acid of significant interest to researchers, scientists, and drug development professionals. By strategically replacing hydrogen atoms with fluorine on the phenyl ring of D-phenylalanine, this non-canonical amino acid gains unique electronic and steric properties. These modifications are leveraged to enhance the metabolic stability, modulate the biological activity, and fine-tune the conformational characteristics of peptides and peptidomimetics, making it a valuable tool in modern medicinal chemistry.

This document delves into the core physicochemical properties of **3,5-Difluoro-D-phenylalanine**, its synthesis and purification, and its critical applications in drug discovery, supported by detailed experimental protocols and field-proven insights.

## Core Physicochemical Profile

The introduction of two fluorine atoms onto the phenyl ring significantly alters the molecule's electronic landscape and lipophilicity compared to its parent amino acid, D-phenylalanine. Fluorine's high electronegativity creates a strong carbon-fluorine bond, which contributes to increased thermal and metabolic stability.<sup>[1]</sup> The difluoro substitution pattern also modulates the quadrupolar moment of the aromatic ring, influencing non-covalent interactions such as  $\pi$ - $\pi$

stacking and cation- $\pi$  interactions, which are critical for molecular recognition and binding affinity.[2]

## Key Physicochemical Parameters

The fundamental properties of **3,5-Difluoro-D-phenylalanine** and its common derivatives are summarized below. It is important to note that while data for protected derivatives and the racemic mixture are available, some experimental values for the free D-enantiomer are not extensively published and are often estimated based on analogs.

Property	Value	Source / Comment
Molecular Formula	C <sub>9</sub> H <sub>9</sub> F <sub>2</sub> NO <sub>2</sub>	PubChem[3]
Molecular Weight	201.17 g/mol	PubChem[3]
Melting Point	269.5-273.5 °C (DL-racemate)	Literature Data[4]
logP (octanol/water)	-1.2 (Computed for L-enantiomer)	PubChem[3]
pKa (Carboxylic Acid)	~1.8–2.2 (Estimated)	Based on Phenylalanine[4]
pKa (Amine)	~9.1–9.2 (Estimated)	Based on Phenylalanine[4]
Solubility	Slightly soluble in water, methanol, DMSO	Qualitative data[4]
Appearance	White to off-white powder	Generic supplier data

Note: The melting point is for the DL-racemate. The D-enantiomer is expected to have a similar, but distinct, melting point.

## Synthesis and Purification

The most established method for synthesizing 3,5-Difluoro-DL-phenylalanine is the Erlenmeyer-Plöchl synthesis.[5] This pathway involves the condensation of 3,5-difluorobenzaldehyde with an N-acylglycine, typically hippuric acid or N-acetylglycine, to form an intermediate known as an azalactone. Subsequent hydrolysis of the azalactone ring yields the final racemic amino acid.

## Synthetic Workflow Diagram

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## References

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